1-[(4-Chlorophenyl)methoxy]-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol
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Overview
Description
1-[(4-Chlorophenyl)methoxy]-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol is a complex organic compound that features a chlorophenyl group, a methoxy group, a triazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methoxy]-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chlorophenyl Methoxy Intermediate: This step involves the reaction of 4-chlorophenol with methanol in the presence of a base such as sodium hydroxide to form 4-chlorophenyl methoxy.
Introduction of the Triazole Ring: The next step involves the reaction of the chlorophenyl methoxy intermediate with 4-methyl-1,2,4-triazole in the presence of a suitable catalyst to form the triazole-substituted intermediate.
Formation of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methoxy]-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)methoxy]-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting fungal infections due to the presence of the triazole ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methoxy]-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol depends on its application. In medicinal chemistry, the triazole ring is known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition disrupts the cell membrane, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenyl)methoxy]-3-[(1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol: Similar structure but with a different substitution pattern on the triazole ring.
1-[(4-Chlorophenyl)methoxy]-3-[(4-methyl-1,2,4-triazol-3-yl)thio]propan-2-ol: Similar structure but with a thioether instead of a sulfanyl group.
Uniqueness
1-[(4-Chlorophenyl)methoxy]-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole ring and the sulfanyl group makes it particularly useful in medicinal chemistry for the development of antifungal agents.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S/c1-17-9-15-16-13(17)20-8-12(18)7-19-6-10-2-4-11(14)5-3-10/h2-5,9,12,18H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGNRGGXBKZWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(COCC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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